

# Foreword: The Analytical Imperative in Drug Development

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## Compound of Interest

Compound Name: 1-(4-Morpholinyl)-1-propanone

CAS No.: 30668-14-5

Cat. No.: B1594440

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In the landscape of pharmaceutical research and drug development, the precise characterization of any chemical entity is paramount. The molecule **1-(4-Morpholinyl)-1-propanone**, while not a therapeutic agent itself, represents a class of morpholine-containing compounds frequently utilized as intermediates or building blocks in the synthesis of active pharmaceutical ingredients (APIs). Its purity, stability, and exact concentration (assay) are not mere data points; they are critical determinants of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final drug product. This guide provides a comprehensive framework for the analytical assessment of **1-(4-Morpholinyl)-1-propanone**, grounded in established methodologies and field-proven insights. We will explore not just the "how" but the "why" behind the analytical choices, ensuring a robust and self-validating approach to its characterization.

## Physicochemical Profile of 1-(4-Morpholinyl)-1-propanone

A foundational understanding of a molecule's physical and chemical properties is the logical starting point for any analytical strategy. These properties dictate the choice of solvents, chromatographic conditions, and detection methods.

Property	Value	Source
IUPAC Name	1-morpholin-4-ylpropan-1-one	[1]
Synonyms	4-Propionylmorpholine, N-Propanoylmorpholine	[2]
CAS Number	30668-14-5	[2]
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>2</sub>	[1]
Molecular Weight	143.18 g/mol	[1]
Form	Liquid	
Boiling Point	70-75 °C at 0.5 mmHg	
Density	1.068 g/mL at 25 °C	

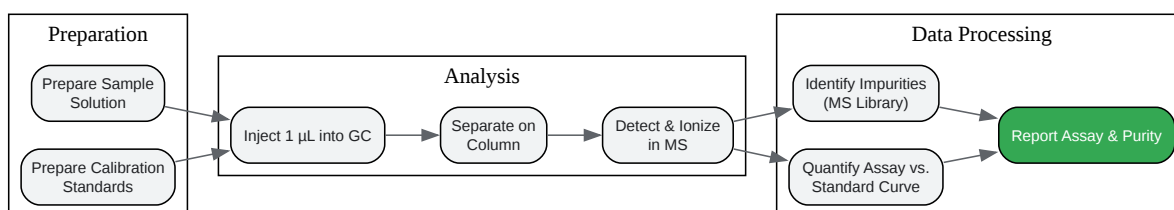
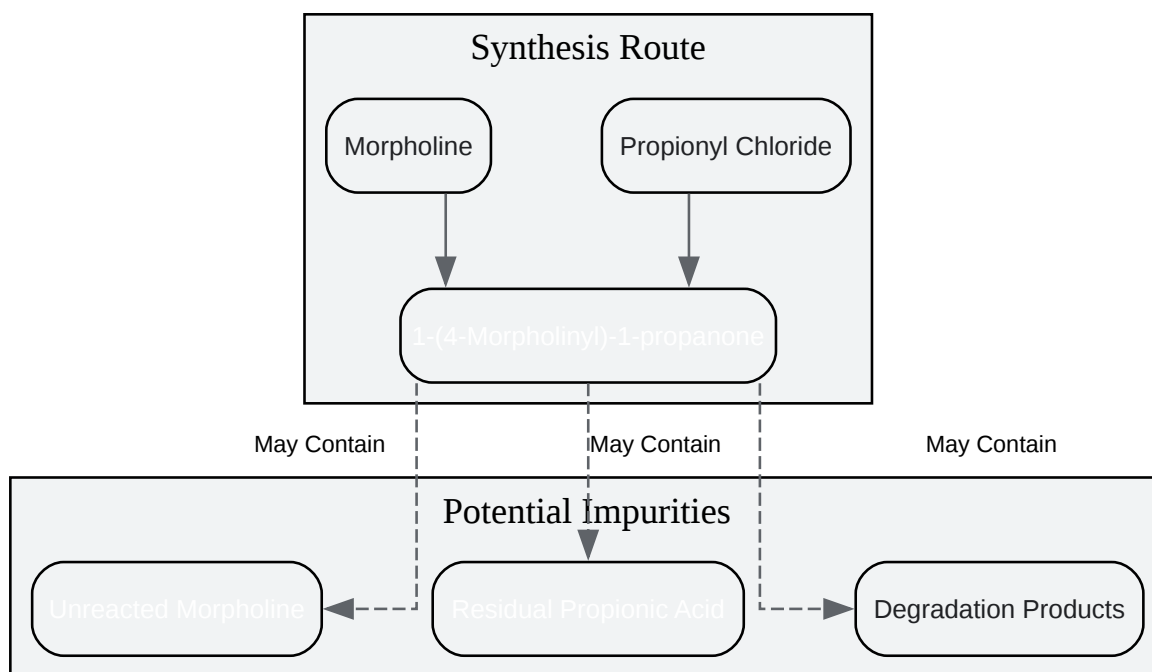
## Purity Specifications and Impurity Profiling

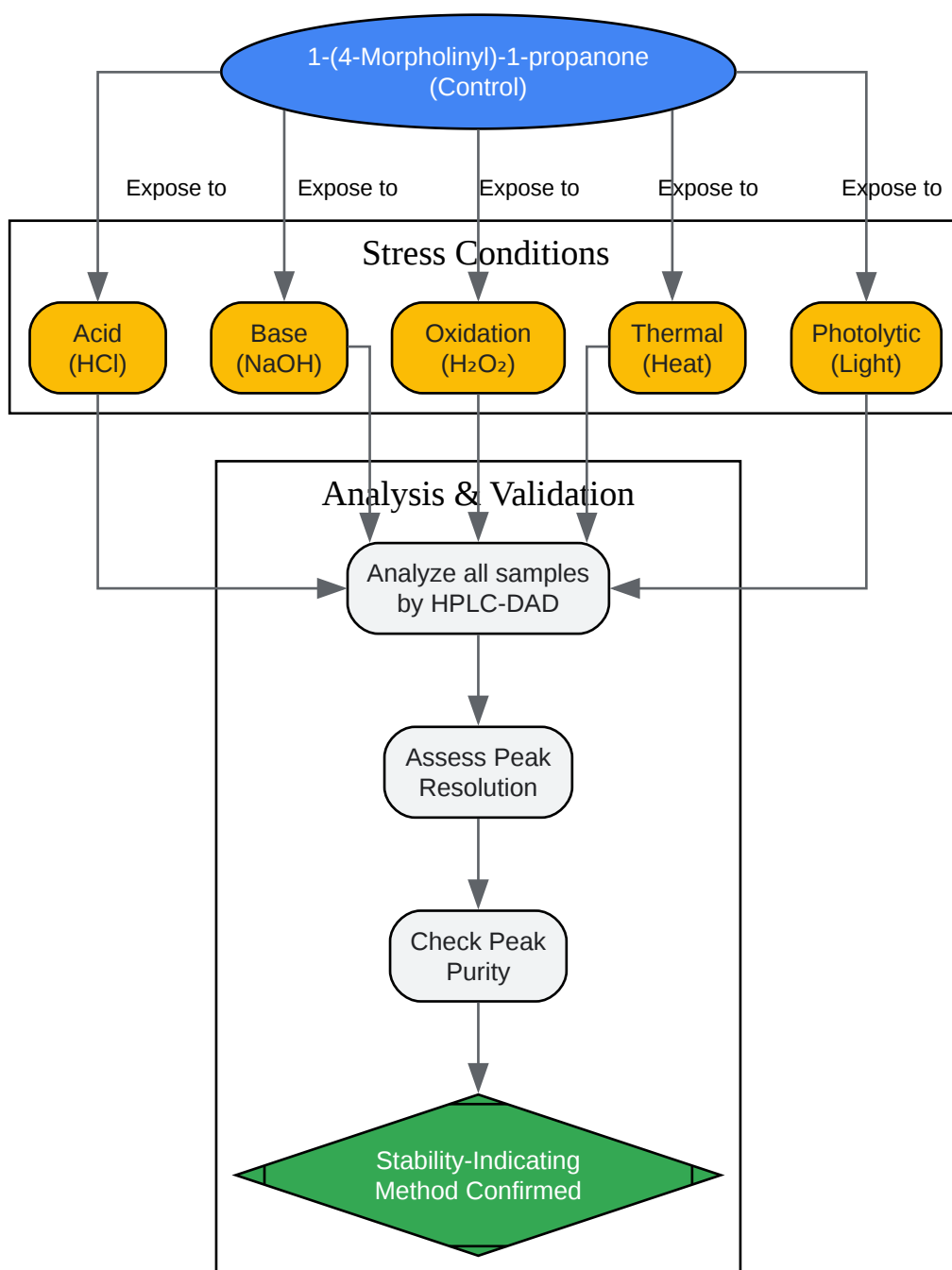
Commercial-grade **1-(4-Morpholinyl)-1-propanone** is often available at a purity of approximately 97%<sup>[2]</sup>. For research and development, particularly in a GxP environment, a more rigorous understanding of the remaining 3% is essential. Impurities can arise from the synthetic route, degradation, or storage.

**Causality of Impurity Formation:** The most common synthesis involves the acylation of morpholine with a propionylating agent (e.g., propionyl chloride or propionic anhydride). This understanding allows us to predict potential process-related impurities.

- **Unreacted Starting Materials:** Residual morpholine and propionic acid/anhydride.
- **By-products:** Salts formed during the reaction (e.g., morpholine hydrochloride if propionyl chloride is used), or side-reaction products.
- **Degradation Products:** Products arising from hydrolysis, oxidation, or other chemical transformations.

Identifying these impurities is critical as they can interfere with subsequent synthetic steps or, if carried through to the final API, pose a safety risk<sup>[3]</sup>.





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## Sources

- [1. 1-\(4-Morpholinyl\)-1-propanone | C7H13NO2 | CID 225447 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 1-\(4-Morpholinyl\)-1-propanone \(97%\) - Amerigo Scientific \[amerigoscientific.com\]](#)
- [3. BJOC - Identification and synthesis of impurities formed during sertindole preparation \[beilstein-journals.org\]](#)
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